Serratezomine A
CAS No.:
Cat. No.: VC1840963
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25NO3 |
|---|---|
| Molecular Weight | 279.37 g/mol |
| IUPAC Name | (1'S,5'S,6'S,7'S,8S,8aR)-6'-hydroxy-7'-methylspiro[2,3,5,6,7,8a-hexahydro-1H-indolizine-8,9'-2-oxabicyclo[3.3.1]nonane]-3'-one |
| Standard InChI | InChI=1S/C16H25NO3/c1-10-8-13-16(11(15(10)19)9-14(18)20-13)5-3-7-17-6-2-4-12(16)17/h10-13,15,19H,2-9H2,1H3/t10-,11+,12+,13-,15-,16-/m0/s1 |
| Standard InChI Key | MDOMALSPTAGWJD-OUCVOORDSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@]3(CCCN4[C@@H]3CCC4)[C@@H]([C@H]1O)CC(=O)O2 |
| Canonical SMILES | CC1CC2C3(CCCN4C3CCC4)C(C1O)CC(=O)O2 |
Introduction
Chemical Structure and Properties
Serratezomine A possesses a complex structure that presents significant challenges for synthetic chemists. Its molecular framework includes a tetracyclic structure with an azaspirodecane core, featuring a bridging lactone and a hydroxyl group in an axial position that further complicates synthetic approaches .
Physical and Chemical Properties
The detailed physical and chemical properties of Serratezomine A are presented in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.37 g/mol |
| Exact Mass | 279.18344366 g/mol |
| IUPAC Name | (1'S,5'S,6'S,7'S,8S,8aR)-6'-hydroxy-7'-methylspiro[2,3,5,6,7,8a-hexahydro-1H-indolizine-8,9'-2-oxabicyclo[3.3.1]nonane]-3'-one |
| SMILES (Canonical) | CC1CC2C3(CCCN4C3CCC4)C(C1O)CC(=O)O2 |
| SMILES (Isomeric) | C[C@H]1C[C@H]2[C@@]3(CCCN4[C@@H]3CCC4)C@@HCC(=O)O2 |
| InChI | InChI=1S/C16H25NO3/c1-10-8-13-16(11(15(10)19)9-14(18)20-13)5-3-7-17-6-2-4-12(16)17/h10-13,15,19H,2-9H2,1H3/t10-,11+,12+,13-,15-,16-/m0/s1 |
| InChI Key | MDOMALSPTAGWJD-OUCVOORDSA-N |
| Topological Polar Surface Area (TPSA) | 49.80 Ų |
| XlogP | 1.60 |
| Atomic LogP (AlogP) | 1.56 |
| H-Bond Acceptor | 4 |
| H-Bond Donor | 1 |
| Rotatable Bonds | 0 |
| Optical Rotation | [α]D +13 (c 0.5, MeOH) |
Table 1: Physical and chemical properties of Serratezomine A
Structural Features
Serratezomine A contains six contiguous stereocenters within its tetracyclic framework. The molecule's complexity is enhanced by the presence of a spirocyclic all-carbon quaternary center, which presents considerable synthetic challenges . The structure includes:
-
An indolizine core (bicyclic structure containing a pyrrole fused to a pyridine)
-
A spirocyclic connection to a 2-oxabicyclo[3.3.1]nonane system
-
A bridging lactone functionality
-
An axial hydroxyl group at C8
-
A methyl substituent with specific stereochemistry
The absolute configuration was confirmed during total synthesis efforts, with the synthetic compound showing identical spectroscopic properties to the natural product, including a comparable optical rotation ([α]D +9.5 (c 0.3, MeOH) for synthetic material versus [α]D +13 (c 0.5, MeOH) for the natural compound) .
Natural Source and Isolation
Serratezomine A was originally isolated from the club moss Lycopodium serratum var. serratum in 2000 by Kobayashi and colleagues . This plant has a long history in traditional medicine, being used in homeopathic practices to treat various ailments .
The structure of Serratezomine A was determined through a combination of advanced analytical techniques, including 1H and 13C NMR spectroscopy and 2D NMR methods. Structural elucidation was further supported by comparative analysis with the structurally similar alkaloid serratinine . Interestingly, researchers demonstrated that serratinine could be converted to Serratezomine A via a biomimetic, one-pot modified Polonovski rearrangement, providing additional evidence for the proposed structure .
Biological Activity
Serratezomine A has demonstrated several noteworthy biological activities that have stimulated research interest in this alkaloid.
Cytotoxic Properties
Biological testing has revealed that Serratezomine A exhibits moderate cytotoxicity against:
| Cell Line | Cytotoxicity (IC₅₀) |
|---|---|
| Murine lymphoma L1210 cells | 9.7 μg/mL |
| Human epidermoid carcinoma KB cells | >10 μg/mL |
Table 2: Cytotoxic activity of Serratezomine A
Anticholinesterase Activity
Perhaps more significantly, Serratezomine A has demonstrated strong anticholinesterase activity . This property is of particular interest given that several Lycopodium alkaloids, most notably huperzine A, have shown promise in the treatment of neurodegenerative disorders related to cholinergic dysfunction, including Alzheimer's disease and myasthenia gravis .
Total Synthesis
The complex structure of Serratezomine A presented a formidable challenge to synthetic chemists. The first total synthesis was achieved by Jeffrey Johnston's research group at Vanderbilt University after six years of dedicated effort .
Johnston's Synthetic Approach
The total synthesis reported by Johnston and colleagues represents a significant achievement in natural product synthesis. The approach features several innovative methodologies and key transformations:
-
The synthesis employed a free radical-mediated vinyl amination to prepare a β-stannyl enamine linchpin, marking the first application of this methodology in a total synthesis .
-
An oxidative allylation promoted by cerium(IV) ammonium nitrate (CAN) was utilized to establish the all-carbon quaternary chiral center with proper configuration .
-
An intramolecular substitution reaction via a transannular SNi mechanism formed the sensitive bridging lactone structure .
-
The synthesis demonstrated high stereocontrol in establishing the six contiguous stereocenters .
-
The approach minimized the use of protecting groups, enhancing synthetic efficiency .
Research Significance and Future Directions
The successful total synthesis of Serratezomine A represents a significant advancement in natural product chemistry. Beyond providing access to this structurally fascinating alkaloid, the synthetic methodologies developed during this research have broader implications for the synthesis of other Lycopodium alkaloids and structurally complex natural products .
The availability of synthetic Serratezomine A opens new avenues for more comprehensive biological evaluation. Given its demonstrated anticholinesterase activity and cytotoxic properties, further pharmacological studies could reveal additional therapeutic applications or lead to the development of more potent synthetic derivatives .
Moreover, the synthetic route established by Johnston's group provides a foundation for the preparation of structural analogs that might exhibit enhanced biological activities or improved pharmacokinetic properties. Structure-activity relationship studies could identify the pharmacophore responsible for the compound's biological activities and guide rational drug design efforts.
Future research directions might include:
-
Detailed mechanistic studies of Serratezomine A's anticholinesterase activity
-
Investigation of the compound's potential neuroprotective effects
-
Development of more efficient synthetic routes to Serratezomine A and structurally related alkaloids
-
Preparation and biological evaluation of synthetic analogs
-
Exploration of Serratezomine A's potential in treating neurodegenerative disorders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume